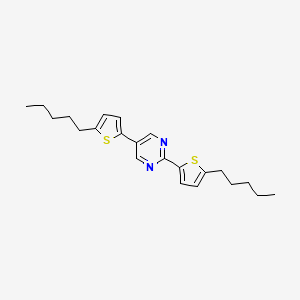
2,5-Bis(5-pentylthiophen-2-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(5-pentylthiophen-2-yl)pyrimidine: is an organic compound that features a pyrimidine core substituted with two thiophene rings at the 2 and 5 positions The thiophene rings are further substituted with pentyl groups at the 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine typically involves the following steps:
Formation of Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Substitution with Pentyl Groups: The thiophene rings are then substituted with pentyl groups at the 5 positions using alkylation reactions.
Formation of Pyrimidine Core: The final step involves the formation of the pyrimidine core through a cyclization reaction involving the substituted thiophene rings and appropriate reagents like guanidine hydrochloride or thiourea under basic conditions
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions at the thiophene rings or the pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene or pyrimidine derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique structure allows for efficient charge transport and light emission properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Industry: The compound is also used in the development of corrosion inhibitors and as a component in the fabrication of organic field-effect transistors (OFETs) .
Mecanismo De Acción
The mechanism of action of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine in biological systems involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
2,5-Bis(thiophen-2-yl)pyrimidine: Lacks the pentyl substitution, leading to different physical and chemical properties.
2,5-Bis(5-methylthiophen-2-yl)pyrimidine: Substituted with methyl groups instead of pentyl groups, affecting its solubility and reactivity.
Uniqueness: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine is unique due to the presence of pentyl groups, which enhance its solubility in organic solvents and improve its interaction with biological targets. This makes it more versatile in various applications compared to its analogs .
Propiedades
Número CAS |
388616-43-1 |
|---|---|
Fórmula molecular |
C22H28N2S2 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
2,5-bis(5-pentylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C22H28N2S2/c1-3-5-7-9-18-11-13-20(25-18)17-15-23-22(24-16-17)21-14-12-19(26-21)10-8-6-4-2/h11-16H,3-10H2,1-2H3 |
Clave InChI |
NZAMBIVKOCPAJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(S1)C2=CN=C(N=C2)C3=CC=C(S3)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)

![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
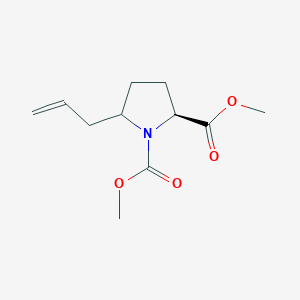
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
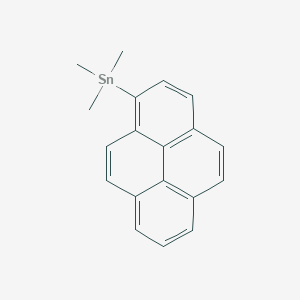
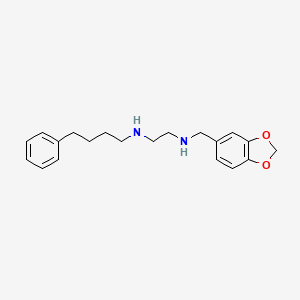
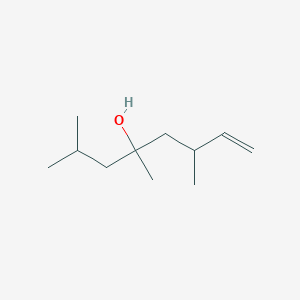
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
